![molecular formula C15H16O B11887107 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)

4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

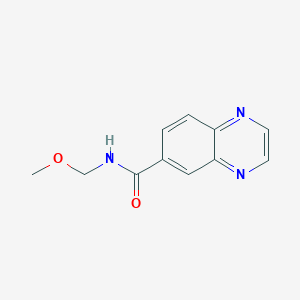

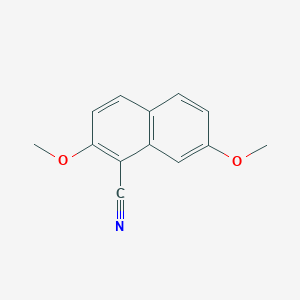

Le 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane est un composé organique synthétique appartenant à la famille des naphtofurannes. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique fusionné de naphtalène et de furane avec trois groupes méthyles aux positions 4, 6 et 9.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de cycloaddition de précurseurs appropriés dans des conditions spécifiques. Par exemple, une réaction de cycloaddition [3+2] médiée par la lumière visible a été développée pour la synthèse de naphto[2,3-b]furan-4,9-diones et de dihydronaphto[2,3-b]furan-4,9-diones . Cette méthode offre une excellente régiosélectivité et une tolérance aux groupes fonctionnels, ce qui en fait une approche puissante et verte pour la synthèse de ces composés.

Méthodes de production industrielle

La production industrielle du 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées et des catalyseurs. Par exemple, l’hydrogénolyse inverse catalysée par le palladium a été utilisée pour la synthèse de naphto[2,3-b]furan-4,9-diones . Cette méthode utilise du palladium sur carbone (Pd/C) commercialement disponible comme catalyseur, offrant une approche efficace et sans déchets pour la production de naphtofurannes fonctionnalisés.

Analyse Des Réactions Chimiques

Types de réactions

Le 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé pour des applications spécifiques.

Réactifs et conditions courants

Oxydation : Les réactions d’oxydation peuvent être réalisées à l’aide d’agents oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.

Réduction : Les réactions de réduction peuvent impliquer l’utilisation d’agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).

Substitution : Les réactions de substitution peuvent être facilitées par l’utilisation de nucléophiles ou d’électrophiles appropriés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane peut produire des quinones correspondantes, tandis que la réduction peut produire des dérivés dihydro.

Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

Le mécanisme d’action du 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à moduler divers processus biologiques, notamment l’inhibition enzymatique et la liaison aux récepteurs. Par exemple, il a été démontré que ses dérivés inhibent la prolifération des cellules cancéreuses en ciblant les principales voies de signalisation impliquées dans la croissance et la survie cellulaires .

Comparaison Avec Des Composés Similaires

Le 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane peut être comparé à d’autres composés similaires, tels que les naphto[2,3-b]furan-4,9-diones et les dihydronaphto[2,3-b]furan-4,9-diones . Ces composés partagent une structure cyclique fusionnée similaire mais diffèrent par la position et le nombre de substituants. Les groupes méthyles uniques aux positions 4, 6 et 9 du 4,6,9-Triméthyl-1,3-dihydronaphto[2,3-c]furane contribuent à ses propriétés chimiques et biologiques distinctes.

Liste des composés similaires

- Naphto[2,3-b]furan-4,9-dione

- Dihydronaphto[2,3-b]furan-4,9-dione

- 3,5,8a-Triméthyl-7,8,8a,9-tétrahydronaphto[2,3-b]furan-4(6H)-one

Propriétés

Formule moléculaire |

C15H16O |

|---|---|

Poids moléculaire |

212.29 g/mol |

Nom IUPAC |

4,6,9-trimethyl-1,3-dihydrobenzo[f][2]benzofuran |

InChI |

InChI=1S/C15H16O/c1-9-4-5-12-10(2)14-7-16-8-15(14)11(3)13(12)6-9/h4-6H,7-8H2,1-3H3 |

Clé InChI |

VYQONBUEQQEHGZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C3=C(COC3)C(=C2C=C1)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)

![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)